Curcumin-Glucuronid

Übersicht

Beschreibung

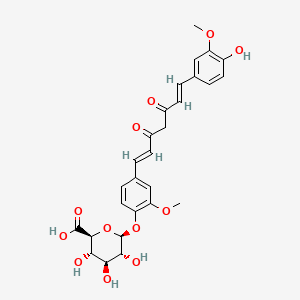

Curcumin glucuronide is a metabolite of curcumin, a polyphenolic compound derived from the rhizome of the turmeric plant (Curcuma longa). Curcumin is known for its vibrant yellow color and is widely used as a spice and coloring agent in food. Curcumin glucuronide is formed in the body through the process of glucuronidation, where curcumin is conjugated with glucuronic acid. This metabolite is significant due to its enhanced solubility and bioavailability compared to curcumin, making it an important subject of study in pharmacokinetics and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Curcumin glucuronide has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Curcumin glucuronide, a metabolite of curcumin, primarily targets multiple signaling molecules . It has been reported to interact with G protein-coupled receptor 55 (GPR55) , and modulate various signaling molecules such as pro-inflammatory cytokines, apoptotic proteins, NF–κB, cyclooxygenase-2, 5-LOX, STAT3, C-reactive protein, prostaglandin E 2, prostate-specific antigen, adhesion molecules, phosphorylase kinase, transforming growth factor-β, triglyceride, ET-1, creatinine, HO-1, AST, and ALT .

Mode of Action

Curcumin glucuronide interacts with its targets resulting in various changes. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It also activates GPR55 as an agonist .

Biochemical Pathways

Curcumin glucuronide affects multiple biochemical pathways. It inhibits cell division and induces apoptosis by affecting signal transduction pathways . It also suppresses cell cycle arrest and cell proliferation . Furthermore, it modulates the p53 pathway by increasing p53 and p21 and repressing cdc2, and the retinoblastoma (RB) pathway via increasing CDKN2A/p16 and lowering phosphorylated RB .

Pharmacokinetics

The ADME properties of curcumin glucuronide greatly impact its bioavailability. Curcumin has poor solubility and poor absorption in the free form in the gastrointestinal tract, and it undergoes rapid biotransformation to inactive metabolites, including curcumin glucuronide . This greatly limits its utility as a health-promoting agent and dietary supplement. Recent advances in micro- and nano-formulations of curcumin have greatly enhanced absorption, resulting in desirable blood levels of the active forms of curcumin .

Result of Action

The molecular and cellular effects of curcumin glucuronide’s action are diverse. It exhibits antioxidant, anti-inflammatory, hypoglycemic, wound-healing, and antimicrobial activities . It also reduces the rate of cell division and induces apoptosis . Furthermore, it inhibits cellular proliferation by inducing G2/M cell cycle arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of curcumin glucuronide. For instance, the balance between the keto and enol forms of curcumin depends on the polarity and pH of the solvent . Additionally, dietary intake can influence the effects of curcumin glucuronide

Biochemische Analyse

Biochemical Properties

Curcumin glucuronide is formed through the process of glucuronidation, a major phase II metabolic reaction . This process involves the addition of a glucuronic acid group to curcumin, facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs) . The formation of curcumin glucuronide increases the water solubility of curcumin, aiding in its excretion from the body .

Cellular Effects

The cellular effects of curcumin glucuronide are not as well-studied as those of curcumin. Curcumin itself has been shown to influence cell function by modulating various signaling pathways

Molecular Mechanism

Curcumin is known to bind directly to numerous signaling molecules, such as inflammatory molecules, protein kinase, protein reductase, histone acetyltransferase, histone deacetylase, glyoxalase I, xanthine oxidase, and others

Temporal Effects in Laboratory Settings

Curcumin itself is known to be unstable and reactive

Dosage Effects in Animal Models

Curcumin has been shown to have beneficial effects in animal models of various diseases

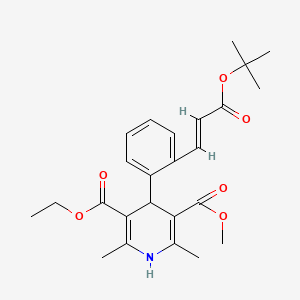

Metabolic Pathways

Curcumin undergoes two major metabolic pathways: O-conjugation and reduction . The O-conjugation products are curcumin glucuronide and curcumin sulfate, while the reduction products are tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin .

Transport and Distribution

Curcumin is known to be transported and distributed within cells via various transporters

Subcellular Localization

Curcumin has been shown to localize mainly with mitochondria and lysosomes within 30 minutes of administration, and with mitochondria and peroxisomes after 180 minutes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Curcumin glucuronide can be synthesized through the enzymatic glucuronidation of curcumin. This process typically involves the use of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to curcumin. The reaction is carried out under mild conditions, usually at physiological pH and temperature, to mimic the natural metabolic process .

Industrial Production Methods: Industrial production of curcumin glucuronide involves the extraction of curcumin from turmeric, followed by its enzymatic conversion to curcumin glucuronide. The process includes:

- Extraction of curcumin using solvents such as ethanol or acetone.

- Purification of curcumin through crystallization or chromatography.

- Enzymatic glucuronidation using UGT enzymes in bioreactors.

- Isolation and purification of curcumin glucuronide using techniques like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Curcumin glucuronide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxyl groups of curcumin glucuronide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can react with curcumin glucuronide under basic or neutral conditions.

Major Products Formed:

Oxidation: Quinone methide intermediates and further oxidized products.

Reduction: Tetrahydrocurcumin glucuronide and hexahydrocurcumin glucuronide.

Substitution: Various substituted curcumin glucuronide derivatives.

Vergleich Mit ähnlichen Verbindungen

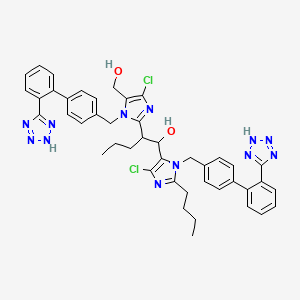

Curcumin glucuronide is unique compared to other curcumin metabolites due to its enhanced solubility and bioavailability. Similar compounds include:

Curcumin sulfate: Another major metabolite formed through sulfation, with similar but distinct pharmacokinetic properties.

Tetrahydrocurcumin: A reduced form of curcumin with potent antioxidant and anti-inflammatory effects.

Hexahydrocurcumin: Another reduced metabolite with enhanced stability and bioavailability.

Curcumin glucuronide stands out due to its superior solubility and potential for therapeutic applications, making it a valuable compound for further research and development .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSAVBGHRVFVNN-XSCLDSQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

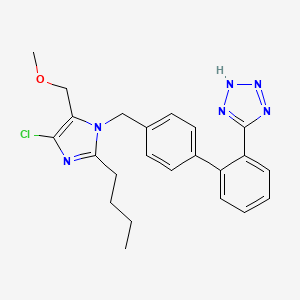

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747384 | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-72-0 | |

| Record name | Curcumin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Curcumin-4-O-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.